4-Nitro-5-(quinolin-2-ylsulfanyl)benzene-1,2-dicarbonitrile
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Overview
Description
4-Nitro-5-(quinolin-2-ylsulfanyl)benzene-1,2-dicarbonitrile is a complex organic compound that features a quinoline moiety attached to a benzene ring with nitro and dicarbonitrile substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-(quinolin-2-ylsulfanyl)benzene-1,2-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Sulfurization: Attachment of the quinoline moiety via a sulfur linkage.
Cyanation: Introduction of the dicarbonitrile groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Addition: The dicarbonitrile groups can react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Use of electrophiles such as halogens in the presence of a Lewis acid catalyst.
Addition: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Reduction of Nitro Group: Formation of corresponding amines.
Electrophilic Substitution: Formation of substituted benzene derivatives.
Nucleophilic Addition: Formation of substituted nitriles.
Scientific Research Applications
4-Nitro-5-(quinolin-2-ylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its complex structure and functional groups.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Nitro-5-(quinolin-2-ylsulfanyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the nitro and dicarbonitrile groups can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Similar in having a quinoline moiety but differ in functional groups.
Quinolinyl-pyrazoles: Share the quinoline structure but have different substituents.
Uniqueness
4-Nitro-5-(quinolin-2-ylsulfanyl)benzene-1,2-dicarbonitrile is unique due to its combination of nitro, quinoline, and dicarbonitrile groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H8N4O2S |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-nitro-5-quinolin-2-ylsulfanylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H8N4O2S/c18-9-12-7-15(21(22)23)16(8-13(12)10-19)24-17-6-5-11-3-1-2-4-14(11)20-17/h1-8H |
InChI Key |
QXNYZJYAWJHGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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